3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester
Description
3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester is an organic compound used primarily as an intermediate in organic synthesis. It features a piperazine ring substituted with a pyridine ring and a tert-butyl ester group, making it a versatile building block in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 3-pyridin-3-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-7-16-12(10-17)11-5-4-6-15-9-11/h4-6,9,12,16H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZNVXDPMKDFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407301 | |
| Record name | 3-pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886771-02-4 | |
| Record name | 3-pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(pyridin-3-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Scheme and Conditions
- Reactants: 2-aminopyridine and piperazine-1-carboxylic acid tert-butyl ester
- Catalyst: Acridine salt photocatalyst (0.05–0.1 molar ratio relative to 2-aminopyridine)
- Oxidants: Peroxides (e.g., tert-butyl peroxide, benzoyl peroxide, hydrogen peroxide), metal oxides, nitrogen oxides, or oxygen
- Solvent: Anhydrous dichloroethane
- Light Source: Visible light irradiation (wavelength range 380–750 nm), typically blue LED
- Temperature: Ambient to controlled room temperature
- Atmosphere: Oxygen replacement in the reaction vessel to maintain oxidizing conditions
- Reaction Time: Approximately 10 hours
Detailed Procedure Example
| Step | Description | Quantity/Conditions |
|---|---|---|
| 1 | Add 2-aminopyridine (0.2 mmol, 1.0 eq), piperazine-1-carboxylic acid tert-butyl ester (0.2 mmol, 1.0 eq), acridine salt photocatalyst (0.01 mmol, 0.05 eq), and oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide, 0.1 mmol, 0.5 eq) into 2 mL anhydrous dichloroethane | As specified |
| 2 | Replace reaction atmosphere with oxygen three times to ensure oxidizing environment | Oxygen purging |
| 3 | Irradiate the reaction mixture with blue LED light for 10 hours at room temperature | Visible light, 380–750 nm |
| 4 | After completion, remove solvent by rotary evaporation | Standard lab technique |
| 5 | Purify the crude product by column chromatography | Silica gel, appropriate eluent |
| 6 | Obtain target compound as colorless white solid | Yield: up to 95% |
Advantages of the Photocatalytic Method
- One-step synthesis: Shortens the synthetic route compared to traditional multi-step methods.
- High yield: Target product yield improved to approximately 94–95%.
- Environmental friendliness: Avoids heavy metal catalysts and hazardous hydrogen gas.
- Cost-effective: Uses inexpensive photocatalysts and mild reaction conditions.
- Safety: Operates under mild conditions without explosive or toxic reagents.
- Scalability: Suitable for industrial production due to stable yields and controllable conditions.
Comparative Analysis with Traditional Methods
| Aspect | Traditional Method | Photocatalytic One-Step Method |
|---|---|---|
| Number of steps | Multiple (metal catalyzed coupling + hydrogenation) | Single-step photocatalytic coupling |
| Catalysts | Heavy metals (e.g., palladium on carbon) | Acridine salt photocatalyst (metal-free) |
| Reaction environment | Requires hydrogen gas (flammable) | Uses oxygen or mild oxidants |
| Yield | Less than 81.8% | Up to 95% |
| Byproduct formation | Higher | Reduced |
| Environmental impact | Higher pollution and hazardous waste | Low pollution, environmentally friendly |
| Cost | Higher due to expensive catalysts and reagents | Lower due to simple reagents and conditions |
Detailed Research Findings and Optimization
- Catalyst Loading: Optimal acridine salt catalyst loading is between 5–10 mol% relative to 2-aminopyridine.
- Oxidant Selection: Peroxides such as tert-butyl peroxide and benzoyl peroxide provide effective oxidation; oxygen can also be used with appropriate catalyst and reaction conditions.
- Solvent Effects: Anhydrous dichloroethane is preferred for solubility and reaction efficiency.
- Light Wavelength: Blue LED light (around 450 nm) is effective for catalyst excitation.
- Reaction Time: Extended irradiation (around 10 hours) ensures complete conversion.
- Purification: Column chromatography effectively isolates the target compound with high purity.
Summary Table of Key Parameters and Yields
| Parameter | Range/Value | Notes |
|---|---|---|
| 2-Aminopyridine (mmol) | 0.2 | Stoichiometric equivalent |
| Piperazine-1-carboxylic acid tert-butyl ester (mmol) | 0.2 | Stoichiometric equivalent |
| Acridine salt photocatalyst (mol %) | 5–10% (0.01 mmol for 0.2 mmol substrate) | Catalyst loading |
| Oxidant type | 2,2,6,6-Tetramethylpiperidine-N-oxide, diphenyl disulfide, peroxides, oxygen | Various tested oxidants |
| Solvent | Anhydrous dichloroethane | Preferred solvent |
| Light source | Blue LED (380–750 nm) | Visible light irradiation |
| Reaction time | 10 hours | Ensures full conversion |
| Yield (%) | 94–95% | High efficiency |
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or piperazine rings.
Reduction: Reduced forms of the ester group or the pyridine ring.
Substitution: Substituted piperazine or pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a valuable building block in organic chemistry. For example, it can be oxidized to yield derivatives of the pyridine or piperazine rings, facilitating the development of new compounds with desired properties.
Table 1: Common Reactions Involving this compound
| Reaction Type | Reactants | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced forms of ester or pyridine ring |
| Substitution | Alkyl halides | Substituted piperazine or pyridine derivatives |
Biological Research
Enzyme Inhibitors and Receptor Ligands
In biological research, this compound is investigated for its potential as an enzyme inhibitor and receptor ligand. Its structural features allow it to interact with specific molecular targets, which can lead to the modulation of biological pathways. Studies have shown that derivatives of this compound exhibit activity against various enzymes involved in disease processes, making them candidates for drug development .
Case Study: Neurological Disorders
Research has highlighted the role of this compound as a precursor in developing pharmaceuticals targeting neurological disorders. For instance, compounds derived from this structure have been studied for their effects on neurotransmitter receptors, showing promise in treating conditions such as depression and anxiety.
Pharmaceutical Applications
Drug Development
This compound is instrumental in synthesizing several pharmaceutical agents. Notably, it is a precursor for drugs targeting breast cancer treatment, such as Ribociclib and Palbociclib. These drugs are used in managing hormone receptor-positive breast cancer by inhibiting cyclin-dependent kinases (CDKs), thus preventing cancer cell proliferation .
Table 2: Pharmaceutical Agents Derived from this compound
| Drug Name | Target Condition | Mechanism of Action |
|---|---|---|
| Ribociclib | ER-positive breast cancer | CDK4/6 inhibition |
| Palbociclib | Advanced breast cancer | CDK4/6 inhibition |
Industrial Applications
Agrochemicals and Specialty Chemicals
In industrial settings, this compound is utilized in producing agrochemicals and specialty chemicals. Its chemical properties allow for modifications that enhance the efficacy of agricultural products, such as pesticides and herbicides . The compound's stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Amino-3-pyridyl)-1-Boc-piperazine
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl ester group provides steric hindrance, affecting its reactivity and interaction with molecular targets. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Biological Activity
3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester, often referred to as tert-butyl 3-(pyridin-3-yl)piperazine-1-carboxylate , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features a pyridine ring connected to a piperazine moiety, with a tert-butyl ester functional group. Its molecular properties are crucial for understanding its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been shown to modulate the activity of certain neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, which are critical in neuropharmacology.
Antiviral and Anticancer Properties
Recent studies have highlighted the potential of this compound in antiviral and anticancer applications:
- Antiviral Activity : Research indicates that derivatives of piperazine compounds exhibit significant antiviral properties against viruses such as HIV and HCV. Specifically, compounds similar to 3-Pyridin-3-yl-piperazine have demonstrated low EC50 values (effective concentration for 50% inhibition) against these viruses, suggesting potent antiviral efficacy .
- Anticancer Activity : A study revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. The IC50 values (concentration for 50% inhibition) were reported in the low micromolar range, indicating strong potential as an anticancer agent .
Table 1: Biological Activity Summary
| Activity Type | Target | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antiviral | HIV | <10 nM | |
| Antiviral | HCV | <50 nM | |
| Anticancer | MDA-MB-231 (Breast) | 0.126 μM | |
| Anticancer | Non-cancer (MCF10A) | >2 μM |
Case Study 1: Antiviral Activity Against HIV
In a controlled study, various piperazine derivatives were tested for their antiviral activity against HIV strains. The results indicated that compounds similar to tert-butyl 3-(pyridin-3-yl)piperazine exhibited potent inhibitory effects with EC50 values significantly lower than those of established antiviral drugs.
Case Study 2: Inhibition of Cancer Cell Proliferation
A pharmacological study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The treatment resulted in a marked decrease in cell viability, with an IC50 value of 0.126 μM. This suggests that the compound may induce apoptosis selectively in cancer cells while sparing normal cells, as evidenced by the higher IC50 observed in MCF10A non-cancer cells .
Q & A
Q. What are the common synthetic routes for 3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen, followed by coupling with pyridinyl derivatives. Key steps include:
- Boc protection : Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NEt₃) in anhydrous solvents like THF or DCM .
- Pyridinyl coupling : Using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyridin-3-yl group. For example, coupling with 3-bromopyridine in the presence of Pd catalysts .
Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane .
Q. How is the compound characterized spectroscopically?
- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H NMR) and ~28 ppm (¹³C NMR). Piperazine protons resonate between 3.0–4.0 ppm, while pyridinyl protons show aromatic signals at 7.0–8.5 ppm .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₁₄H₂₂N₃O₂ (e.g., m/z 276.17) .
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm assess purity (>95%) .
Q. What safety protocols are essential during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .
- First aid : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for this compound?
- Reagent selection : Use HOBt/TBTU coupling agents with NEt₃ in anhydrous DMF to activate carboxylic acid intermediates, enhancing nucleophilic attack by the piperazine nitrogen .
- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., Boc deprotection) .
- Catalyst tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand additives (XPhos) improve cross-coupling efficiency for pyridinyl attachment .
Q. How to resolve discrepancies in reported reaction yields?
Q. What storage conditions prevent degradation?
Q. How is stereochemical purity analyzed?
Q. What strategies are used in designing bioassays for this compound?
Q. How are purification techniques tailored post-synthesis?
Q. What role does this compound play in PROTAC development?
It serves as a linker connecting E3 ubiquitin ligase ligands (e.g., thalidomide) to target protein binders. The pyridinyl group enhances solubility, while the Boc group allows selective deprotection for conjugation .
Data Contradiction Analysis Example
Issue : Conflicting reports on Boc stability under basic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
